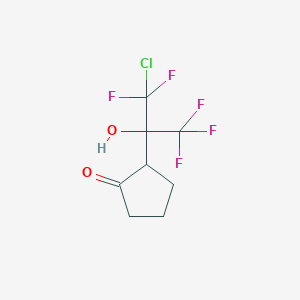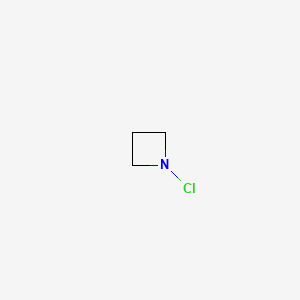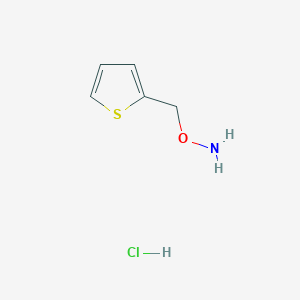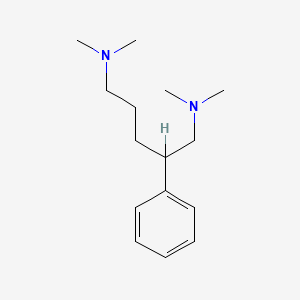![molecular formula C14H11ClS B14676141 1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene CAS No. 32228-16-3](/img/structure/B14676141.png)
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a phenylethenyl group attached via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene typically involves the reaction of 1-chloro-4-iodobenzene with (E)-2-phenylethenylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are effective.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene involves its interaction with molecular targets such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfur atom can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-chloro-4-[(E)-2-phenylethenyl]benzene: Lacks the sulfur atom, resulting in different reactivity and properties.
1-chloro-4-[(E)-2-phenylethenyl]methoxybenzene: Contains a methoxy group instead of a sulfur atom, affecting its electronic properties.
1-chloro-4-[(E)-2-phenylethenyl]aminobenzene: Contains an amino group, which can participate in hydrogen bonding and alter its biological activity.
Uniqueness
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the phenylethenyl group and the sulfur atom allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
32228-16-3 |
|---|---|
分子式 |
C14H11ClS |
分子量 |
246.8 g/mol |
IUPAC名 |
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H11ClS/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-11H/b11-10+ |
InChIキー |
WAYAAZOIKKYHFL-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/SC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





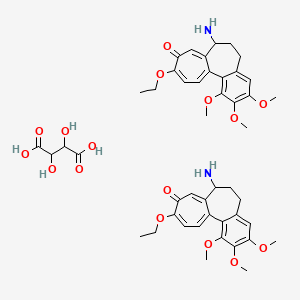

![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

